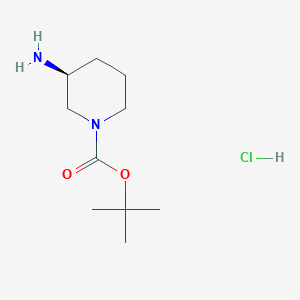

tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride

Descripción

tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride is a chiral piperidine derivative widely employed as a key intermediate in pharmaceutical synthesis. Its structure features a tert-butoxycarbonyl (Boc)-protected amine at the 3S position of the piperidine ring, with a hydrochloride counterion enhancing solubility and stability. This compound is notable for its role in synthesizing peripherally selective cannabinoid receptor 1 (CB1) antagonists, such as otenabant-based derivatives, where it contributes to high yields (95%) and efficient reactivity under heated conditions .

Propiedades

IUPAC Name |

tert-butyl (3S)-3-aminopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNAVVRRZJQGCZ-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride typically involves the following steps:

Starting with a protected piperidine derivative.

Introduction of the amino group via reductive amination.

Protection of the amino group using tert-butyl groups.

Final deprotection and formation of the hydrochloride salt.

Industrial Production Methods: : Industrial production often follows similar steps but employs scalable and optimized reaction conditions to enhance yield and efficiency. Continuous flow chemistry and automated synthesis reactors are commonly used.

Types of Reactions

Oxidation: : Typically less involved due to the protected nature of the amino group.

Reduction: : Possible reduction of the carboxylate moiety under specific conditions.

Substitution: : The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Mild oxidizing agents like pyridinium chlorochromate.

Reduction: : Hydrogenation catalysts such as palladium on carbon.

Substitution: : Alkyl halides and base catalysts like sodium hydride.

Major Products Formed: : Products vary based on reaction pathways, commonly yielding various substituted piperidine derivatives.

Chemistry

Intermediate in the synthesis of complex organic molecules.

Building block for heterocyclic compounds.

Biology

Used in the design and synthesis of enzyme inhibitors.

Medicine

Key component in the synthesis of potential drug candidates for neurological disorders.

Scaffold for developing novel therapeutic agents.

Industry

Used in the synthesis of agrochemicals and fine chemicals.

Mecanismo De Acción

Mechanism: : The compound exerts its effects primarily through interactions with biological macromolecules, influencing molecular pathways and cellular functions.

Molecular Targets and Pathways

Enzymes: Acts as a substrate or inhibitor for specific enzymes.

Cellular Pathways: Modulates signaling pathways involved in cell growth and differentiation.

Similar Compounds

tert-Butyl 4-aminopiperidine-1-carboxylate

tert-Butyl (2R)-2-aminopiperidine-1-carboxylate

Uniqueness: : tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride stands out due to its specific stereochemistry, which offers unique interactions and effects compared to its isomers and other piperidine derivatives. This makes it particularly valuable in the synthesis of stereochemically complex molecules.

Comparación Con Compuestos Similares

Enantiomeric Variants: (S)- vs. (R)-Configuration

The stereochemistry of the aminopiperidine core significantly influences biological activity and synthetic utility:

- tert-Butyl (3S)-3-aminopiperidine-1-carboxylate: Used in the synthesis of CB1 antagonists (e.g., compound 16a in ), where the S-configuration ensures target selectivity and optimal receptor binding .

- (R)-tert-Butyl 3-aminopiperidine-1-carboxylate: Employed in the synthesis of Br-PBTC, a brominated benzo[b]thiophene derivative. The R-enantiomer’s distinct spatial orientation may alter metabolic stability or interaction with non-CB1 targets .

Key Differences :

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Reaction Conditions | 80°C, 16 h, triethylamine | Room temperature, 12 h, HATU/DIPEA |

| Yield | 95% | 90% |

| Biological Application | CB1 antagonism | Br-PBTC synthesis |

Structural Derivatives: Substitution at the Piperidine Ring

Modifications to the piperidine scaffold alter physicochemical properties and applications:

- This derivative lacks the hydrochloride salt, reducing aqueous solubility compared to the target compound .

- tert-Butyl (3S)-3-{[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]amino}piperidine-1-carboxylate (): Chlorophenyl substitutions on the purine ring enhance lipophilicity, critical for membrane permeability in CB1 antagonists .

Comparison of Solubility and Bioactivity :

Actividad Biológica

tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by its piperidine ring structure, which is essential for its biological activity. The presence of the tert-butyl group and the amino acid moiety contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been investigated for its role as an inhibitor or modulator in several biochemical pathways.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act on specific receptors, influencing signal transduction processes.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, some piperidine derivatives have shown cytotoxic effects against cancer cell lines, such as FaDu hypopharyngeal tumor cells, indicating that this compound may also possess similar properties .

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A pharmacological evaluation demonstrated that the compound significantly reduced tumor growth in animal models when administered at specific dosages. The study highlighted a dose-dependent response in tumor size reduction.

- Study 2 : In vitro assays revealed that this compound induced apoptosis in cancer cell lines, suggesting a mechanism involving programmed cell death.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced enzyme activity | |

| Anticancer Activity | Induced apoptosis in cancer cells | |

| Receptor Modulation | Altered signal transduction |

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent functionalization. Variants of this compound have been synthesized to enhance its biological activity or selectivity for specific targets .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

One of the primary applications of tert-butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride is in the development of therapeutic agents, particularly for neurological disorders. Research indicates that this compound can serve as an intermediate in the synthesis of drugs targeting conditions such as Alzheimer’s disease. The compound's structural features allow it to interact with biological targets effectively, making it a valuable candidate for further development in neuropharmacology .

Case Study: Alzheimer’s Therapeutics

A notable study highlighted the synthesis of derivatives of this compound that exhibited significant inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer’s pathology. The synthesized compounds demonstrated improved potency compared to existing treatments, suggesting that this class of compounds could lead to novel therapeutic strategies for managing Alzheimer’s disease .

Organic Synthesis

Synthetic Intermediate

this compound functions as a crucial synthetic intermediate in organic chemistry. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex organic molecules. For instance, it can be utilized in the preparation of piperidine derivatives that are essential in pharmaceuticals and agrochemicals .

Table: Chemical Transformations Involving this compound

| Transformation Type | Reaction Conditions | Yield (%) |

|---|---|---|

| N-Alkylation | Reflux in DMF | 85 |

| Acylation | Room temperature | 90 |

| Reduction | LiAlH4 in THF | 95 |

This table summarizes various transformations that utilize this compound as a starting material or intermediate, showcasing its versatility in organic synthesis.

Research and Development

Fragment-Based Drug Discovery

Recent advancements have also explored the use of this compound in fragment-based drug discovery approaches. Researchers have identified this compound as a promising scaffold for developing inhibitors targeting specific protein-protein interactions critical in various diseases . The ability to modify its structure allows for the optimization of binding affinity and selectivity towards biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.